2-(Propoxymethyl)anthracene-9,10-dione
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Overview
Description
2-(Propoxymethyl)anthracene-9,10-dione is a chemical compound with the molecular formula C18H16O3. It is a derivative of anthracene, specifically modified at the 9 and 10 positions. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propoxymethyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with propoxymethylating agents under controlled conditions. One common method involves the use of propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Propoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Scientific Research Applications
2-(Propoxymethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Propoxymethyl)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in the production of dyes and pigments.
2-Methylanthracene-9,10-dione: A similar compound with a methyl group instead of a propoxymethyl group.
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione: Another derivative with different substituents
Uniqueness
2-(Propoxymethyl)anthracene-9,10-dione is unique due to its specific propoxymethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the fields of material science and medicinal chemistry .
Properties
CAS No. |
93875-63-9 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(propoxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O3/c1-2-9-21-11-12-7-8-15-16(10-12)18(20)14-6-4-3-5-13(14)17(15)19/h3-8,10H,2,9,11H2,1H3 |
InChI Key |
OBJGFGMZNVFXLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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